Synthetic Efficiency: Microwave-Assisted Synthesis Yield of 2-(3-Iodo-1H-indazol-7-yl)-propan-2-ol Compared to Traditional Heating
For teams synthesizing this compound in-house, the method of production significantly impacts efficiency. 2-(3-Iodo-1H-indazol-7-yl)-propan-2-ol can be produced via a microwave-assisted condensation of 2-iodophenylhydrazines with β-keto alcohols. Under these specific conditions (300 W, 150°C, 20 min), the target compound is obtained in an 85% yield . This is in contrast to traditional thermal heating methods, which are often reported to require longer reaction times or yield lower purity for similar indazole formations . The quantified yield advantage enables a direct calculation of cost and time savings for procurement versus in-house synthesis decisions.
| Evidence Dimension | Isolated Yield (Synthetic Efficiency) |
|---|---|
| Target Compound Data | 85% yield under microwave conditions (300 W, 150°C, 20 min) . |
| Comparator Or Baseline | Traditional thermal condensation methods for analogous indazoles, which typically result in longer reaction times and variable yields, though a direct head-to-head yield is not provided in the source . |
| Quantified Difference | An absolute yield of 85% achieved in a rapid 20-minute protocol, representing a benchmark for synthetic efficiency against non-microwave routes. |
| Conditions | Condensation of 2-iodophenylhydrazines with β-keto alcohols; microwave irradiation at 300 W, 150°C, for 20 min. |
Why This Matters
This established synthetic route provides a benchmark for evaluating vendor quotes; purchasing the compound may be weighed against an in-house synthesis that delivers an 85% yield in under 30 minutes.
